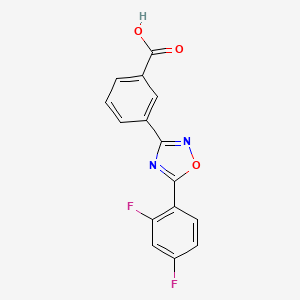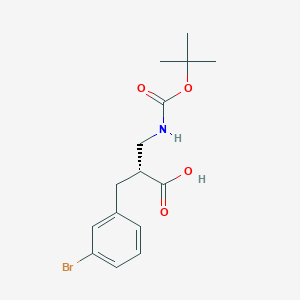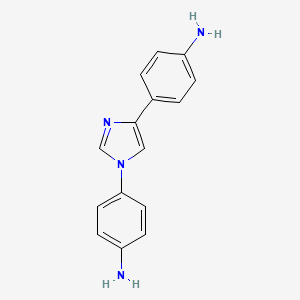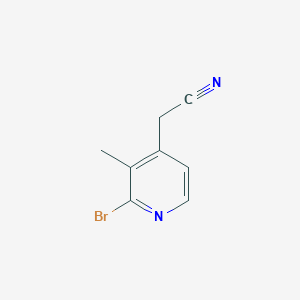
2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile typically involves the bromination of 3-methylpyridine followed by a cyanation reaction. One common method is the bromination of 3-methylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-3-methylpyridine is then reacted with a cyanating agent like sodium cyanide or copper(I) cyanide under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle the toxic and hazardous reagents involved.
化学反应分析
Types of Reactions
2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in these reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether are used for the reduction of the nitrile group.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products.
Reduction Reactions: The primary amine derivative of the compound is formed.
科学研究应用
2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile has several applications in scientific research:
作用机制
The mechanism of action of 2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine and nitrile groups can interact with various molecular targets, affecting their function and activity .
相似化合物的比较
Similar Compounds
2-Bromo-3-methylpyridine: A precursor in the synthesis of 2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile.
2-(2-Bromopyridin-4-yl)acetonitrile: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both bromine and nitrile functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for various modifications, making it a valuable intermediate in organic synthesis and drug development.
属性
分子式 |
C8H7BrN2 |
|---|---|
分子量 |
211.06 g/mol |
IUPAC 名称 |
2-(2-bromo-3-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6-7(2-4-10)3-5-11-8(6)9/h3,5H,2H2,1H3 |
InChI 键 |
ITDQSEUGCITCKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1Br)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)
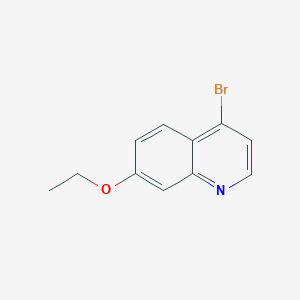
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)
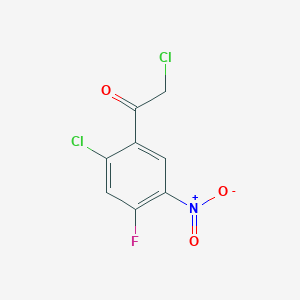


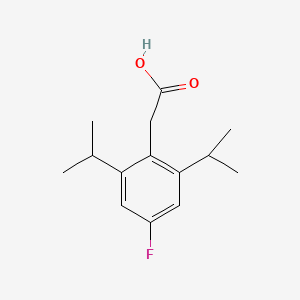
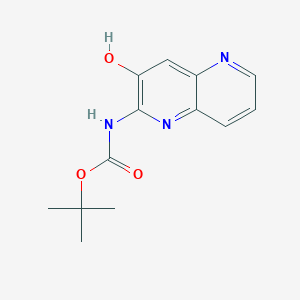
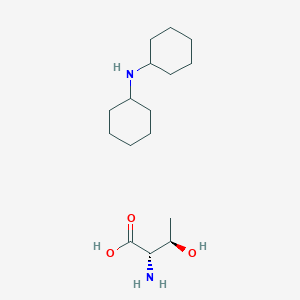
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
